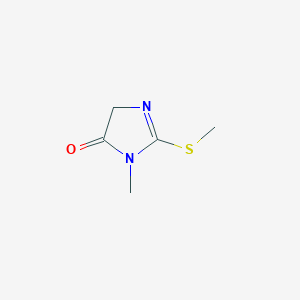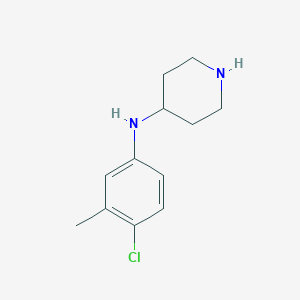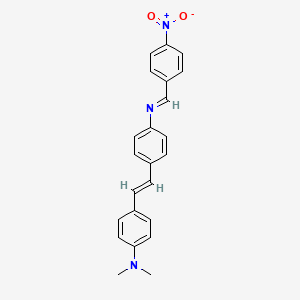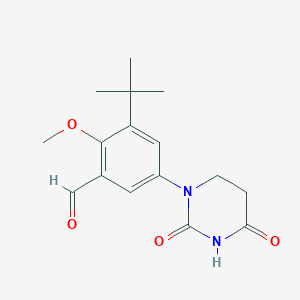
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxypropiophenone with carbon disulfide and potassium carbonate, followed by the addition of bromoethane in a dimethyl sulfoxide (DMSO) solvent. The reaction mixture is heated to 35°C and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Thiadiazoles: Known for their wide range of biological activities and industrial applications.
Thiazolidines: These compounds have a similar five-membered ring structure and are used in medicinal chemistry.
Uniqueness
3-Methyl-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific structure and combination of functional groups, which confer distinct chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
1-methyl-2-methylsulfanyl-4H-imidazol-5-one |
InChI |
InChI=1S/C5H8N2OS/c1-7-4(8)3-6-5(7)9-2/h3H2,1-2H3 |
Clave InChI |
BWWFERFEVBEWNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CN=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)

![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)








![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)
![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
